molecular formula C8H13N3 B2900301 N4,N4-dimethylbenzene-1,2,4-triamine CAS No. 85545-58-0

N4,N4-dimethylbenzene-1,2,4-triamine

Cat. No.: B2900301
CAS No.: 85545-58-0
M. Wt: 151.213
InChI Key: AEPYIICGYIUTCV-UHFFFAOYSA-N
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Description

N4,N4-Dimethylbenzene-1,2,4-triamine (CAS 85545-58-0) is an organic compound with the molecular formula C8H13N3 and an average mass of 151.21 g/mol [ ]. This compound is supplied as a solid powder and requires storage at -70°C [ ]. Researchers should note that the related hydrochloride salt form (CAS 16058-93-8) is also available [ ]. As a benzenetriamine derivative, this chemical serves as a valuable building block in organic synthesis and materials science research. Its structure, featuring multiple amine functional groups, makes it a versatile precursor for the development of more complex chemical entities, such as dyes, polymers, and pharmaceutical intermediates. Handling should be conducted with appropriate safety precautions. The compound has associated hazard warnings and precautionary statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,2,4-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPYIICGYIUTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85545-58-0
Record name N4,N4-dimethylbenzene-1,2,4-triamine
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Synthetic Methodologies for N4,n4 Dimethylbenzene 1,2,4 Triamine

Retrosynthetic Strategies and Precursor Identification

A logical retrosynthetic analysis of N4,N4-dimethylbenzene-1,2,4-triamine suggests that the final amino group introductions are key steps. The target molecule can be disconnected at the C-N bonds of the 1- and 2-position amino groups, leading to a substituted N,N-dimethyl-p-phenylenediamine derivative. A plausible precursor is a nitro-substituted N,N-dimethylaniline, which can then be reduced to the corresponding diamine.

Specifically, the retrosynthesis points towards N1,N1-dimethyl-4-nitrobenzene-1,3-diamine (also known as 3-amino-4-nitro-N,N-dimethylaniline) as a key intermediate. The reduction of the nitro group in this precursor would directly yield the target this compound. This precursor already contains the required N,N-dimethylamino group at position 4 and an amino group at position 1, with a nitro group at position 2 (or 3 depending on numbering conventions), which serves as a masked amino group.

Retrosynthetic Pathway:

Retrosynthetic analysis of this compound. This is a placeholder image as I cannot generate images.

Figure 1. Retrosynthetic approach for this compound.

Synthesis of Key Intermediates

The successful synthesis of this compound heavily relies on the efficient preparation of its precursors.

Routes from Benzene-1,2,4-triamine (B1199461) and its Analogs

While direct methylation of benzene-1,2,4-triamine might seem like a straightforward approach, it is generally not a preferred method due to the lack of selectivity. The presence of three nucleophilic amino groups would likely lead to a mixture of N-methylated products at various positions, making the isolation of the desired N4,N4-dimethyl isomer challenging and inefficient. Therefore, a more controlled, stepwise approach starting from a different precursor is favored.

Preparation of Substituted Phenylenediamine Precursors

The synthesis of the key intermediate, N1,N1-dimethyl-4-nitrobenzene-1,3-diamine , is a critical step. A plausible route to this compound starts from a readily available dinitroaniline derivative.

One potential pathway involves the selective reduction of one nitro group in a dinitro compound. For instance, starting with 2,4-dinitroaniline, a selective reduction of the 4-nitro group could be attempted, followed by dimethylation of the resulting amino group. However, controlling the selectivity of the reduction can be challenging.

A more direct and controllable synthesis of N1,N1-dimethyl-4-nitrobenzene-1,3-diamine would likely start from a precursor that already contains the dimethylamino group. A common strategy is the nitration of an appropriately substituted N,N-dimethylaniline. For example, the nitration of m-amino-N,N-dimethylaniline could potentially yield the desired product, although the directing effects of the amino and dimethylamino groups would need to be carefully considered to achieve the correct isomer.

A documented precursor available commercially is N1,N1-dimethyl-4-nitrobenzene-1,3-diamine (CAS No: 20691-71-8). achemblock.commatrix-fine-chemicals.combldpharm.comsynquestlabs.com This suggests that established, albeit not detailed in the immediate search results, synthetic routes to this intermediate exist.

Optimized Synthetic Protocols for this compound

With the key intermediate, N1,N1-dimethyl-4-nitrobenzene-1,3-diamine, in hand, the final step is the reduction of the nitro group to an amino group.

Direct Amination and N-Alkylation Approaches

Direct amination of a suitably substituted benzene (B151609) ring to introduce the final amino group is generally not a feasible or high-yielding method for a molecule of this complexity. Similarly, while N-alkylation is a common reaction, its application at an earlier stage, as discussed, is more practical than attempting to selectively alkylate one of three amino groups in the parent triamine.

Reductive Pathways for Amine Installation

The most effective and widely used method for converting an aromatic nitro group to an amino group is through reduction. Several reductive methods are applicable for the conversion of N1,N1-dimethyl-4-nitrobenzene-1,3-diamine to this compound.

Catalytic Hydrogenation: This is a clean and efficient method. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

CatalystSolventPressureTemperaturePotential Outcome
Raney NickelEthanol (B145695), Methanol0.2–0.5 atm40-60 °CHigh yield of the corresponding amine. google.com
Palladium on Carbon (Pd/C)Ethanol, Ethyl Acetate1-4 atmRoom TemperatureEffective for nitro group reduction.
Platinum on Carbon (Pt/C)Acetic Acid1-4 atmRoom TemperatureAnother common catalyst for this transformation.

Chemical Reduction: Various chemical reducing agents can also be employed. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to hydrogenation, although in this specific case, it is a viable alternative.

ReagentSolventConditionsNotes
Tin(II) Chloride (SnCl₂) / HClEthanolRefluxA classic method for nitro group reduction.
Iron (Fe) / HCl or Acetic AcidWater/EthanolRefluxAn economical and common industrial method. ncert.nic.in
Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S)Aqueous EthanolHeatingOften used for selective reduction of one nitro group in dinitro compounds, but can also reduce single nitro groups. stackexchange.com
Hydrazine (B178648) Hydrate (B1144303) / CatalystEthanolRefluxOften used with a catalyst like Raney Nickel or FeC_l3. oup.com

The choice of the specific reduction method would depend on factors such as the scale of the reaction, cost of reagents, and desired purity of the final product. For a laboratory-scale synthesis, catalytic hydrogenation with Pd/C is often a preferred method due to its high efficiency and the ease of product isolation by simple filtration of the catalyst.

Development of Scalable and Efficient Synthesis Procedures for this compound

The industrial production of specialized chemical compounds such as this compound necessitates the development of synthetic methodologies that are not only high-yielding but also scalable, cost-effective, and environmentally conscious. While specific, detailed literature on the large-scale synthesis of this compound is not extensively published, a highly efficient and plausible two-step synthetic route can be devised based on well-established and robust chemical transformations. This proposed pathway begins with a readily available starting material and proceeds through a key intermediate, making it suitable for industrial application.

The conceptualized synthesis involves an initial nucleophilic aromatic substitution (SNAr) reaction to construct the core structure, followed by a catalytic hydrogenation step to yield the final triamine product. This approach is designed for high throughput and process safety, avoiding harsh reagents and complex purification procedures.

Step 1: Synthesis of N4,N4-dimethyl-2-nitrobenzene-1,4-diamine

The critical intermediate for this process is N4,N4-dimethyl-2-nitrobenzene-1,4-diamine. The most logical and efficient precursor for this intermediate is 4-chloro-2-nitroaniline (B28928). The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by a dimethylamino group.

The chlorine atom at the 4-position of 4-chloro-2-nitroaniline is highly activated towards nucleophilic attack. This activation is due to the strong electron-withdrawing effect of the nitro group positioned ortho to it and, to a lesser extent, the amino group para to it. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the substitution reaction. The reaction with dimethylamine (B145610), often from a source like dimethylamine hydrochloride in the presence of a base, can be carried out under pressure and elevated temperature to ensure a high conversion rate. A similar industrial process is used for the synthesis of N,N-dimethyl-p-phenylenediamine from 4-chloro-nitrobenzene. rasayanjournal.co.in

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
ParameterConditionRationale
Starting Material 4-chloro-2-nitroanilineCommercially available; activated substrate for SNAr.
Reagent Dimethylamine or Dimethylamine HCl/BaseProvides the required dimethylamino group.
Solvent Dimethylformamide (DMF), TolueneAprotic polar solvents are effective for SNAr reactions. rasayanjournal.co.in
Base Sodium Bicarbonate (NaHCO₃)Neutralizes the HCl formed during the reaction. rasayanjournal.co.in
Temperature 100-150 °CProvides sufficient energy to overcome the activation barrier.
Pressure 15-25 kg/cm ²Contains the volatile dimethylamine and accelerates the reaction. rasayanjournal.co.in
Expected Yield >90%Analogous industrial processes report very high yields. rasayanjournal.co.in

Step 2: Catalytic Hydrogenation to this compound

The second and final step is the reduction of the nitro group in N4,N4-dimethyl-2-nitrobenzene-1,4-diamine to an amino group. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, selectivity, clean reaction profile, and the ability to recycle the catalyst. numberanalytics.comnumberanalytics.com This method avoids the large quantities of metallic waste generated by stoichiometric reducing agents like iron or tin in acidic media. researchgate.net

Various catalyst systems can be employed, with palladium on carbon (Pd/C) and Raney Nickel being the most common for their high activity and cost-effectiveness. The reaction is typically carried out in a solvent such as ethanol, methanol, or water under a hydrogen atmosphere. niscpr.res.inresearchgate.net The process is generally fast and proceeds with high selectivity for the nitro group, leaving other functional groups intact. Recent advancements have focused on using very low catalyst loadings and environmentally benign solvents like water, sometimes with the aid of surfactants to enhance miscibility. chemistryviews.org

Table 2: Comparison of Catalytic Systems for Nitro Group Reduction
Catalyst SystemHydrogen PressureTemperatureSolventKey Advantages & Findings
5% Pd/C Atmospheric - 50 psi25-80 °CEthanol, MethanolHigh efficiency and selectivity; catalyst is recyclable. niscpr.res.inchemistryviews.org
Raney Nickel 3.0 MPa (~435 psi)50-100 °CWater, MethanolCost-effective; robust for large-scale production; can be reused. rasayanjournal.co.inresearchgate.net
PtO₂ (Adams' catalyst) Atmospheric - high25 °CVariousHighly active catalyst, though generally more expensive. researchgate.net
Copper-based catalysts Transfer Hydrogenation100-150 °CEthylene GlycolAvoids the use of hydrogen gas and precious metals; suitable for continuous flow processes. nih.gov

This proposed two-step synthesis route, starting from 4-chloro-2-nitroaniline and proceeding through catalytic hydrogenation, represents a scalable and efficient procedure for the production of this compound. The use of readily available starting materials, coupled with high-yielding and clean reaction steps, makes this pathway amenable to large-scale industrial synthesis.

Derivatization and Functionalization Strategies of N4,n4 Dimethylbenzene 1,2,4 Triamine

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. rdd.edu.iq The presence of primary amino groups at the 1 and 2 positions makes N4,N4-dimethylbenzene-1,2,4-triamine an excellent precursor for the synthesis of mono- or di-substituted Schiff base derivatives.

The reaction between this compound and various aromatic or heterocyclic aldehydes leads to the formation of imine-containing conjugates. This condensation reaction is typically carried out by refluxing equimolar or molar excess amounts of the amine and aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process. fabad.org.trresearchgate.net

The reaction proceeds via a nucleophilic addition of the primary amino group to the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate. mdpi.comresearchgate.net Subsequent elimination of a water molecule yields the stable Schiff base. mdpi.com Depending on the stoichiometric ratios of the reactants, either one or both primary amino groups can react. For instance, reacting the triamine with one equivalent of an aldehyde would preferentially yield a mixture of mono-substituted isomers, while using two or more equivalents would favor the formation of the di-substituted product.

A general reaction scheme is as follows:

Mono-condensation: C₈H₁₃N₃ + R-CHO → C₈H₁₂N₂=CH-R + H₂O

Di-condensation: C₈H₁₃N₃ + 2 R-CHO → C₈H₁₁N(CH-R)₂ + 2 H₂O

A variety of aldehydes can be employed in this synthesis, including substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) and heterocyclic aldehydes (e.g., furan-2-carbaldehyde, pyridine-2-carboxaldehyde), to produce a diverse library of Schiff base derivatives.

The structural elucidation of the synthesized Schiff bases is accomplished using various spectroscopic techniques. The formation of the characteristic imine (C=N) bond is a key feature to confirm.

FT-IR Spectroscopy: The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), coupled with the appearance of a new band for the C=N stretching vibration in the range of 1600–1650 cm⁻¹, confirms the formation of the Schiff base. researchgate.net

¹H-NMR Spectroscopy: The most definitive evidence in the ¹H-NMR spectrum is the appearance of a singlet signal for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of both the triamine and aldehyde moieties will also be present, often showing shifts due to the new electronic environment.

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the formation of the imine is confirmed by a signal for the azomethine carbon (-N=C H-) appearing in the range of δ 150–165 ppm.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compound, which should correspond to the expected mass of the Schiff base product.

Table 1: Expected Spectroscopic Data for a Hypothetical Schiff Base Derivative (from condensation with Benzaldehyde)
TechniqueKey Diagnostic SignalExpected Range/Value
FT-IR (cm⁻¹)ν(C=N) stretch1600 - 1650
¹H-NMR (δ, ppm)Azomethine Proton (-N=CH-)8.0 - 9.0
¹³C-NMR (δ, ppm)Azomethine Carbon (-N=CH-)150 - 165
Mass Spec (m/z)Molecular Ion Peak [M]⁺Corresponds to calculated MW

Construction of Novel Heterocyclic Systems

The ortho-diamine functionality of this compound serves as a valuable building block for the synthesis of fused heterocyclic systems. Additionally, the primary amino groups can be chemically transformed to participate in cyclization reactions to form other nitrogen-rich heterocycles.

The 1,2,4-triazole (B32235) ring is a significant pharmacophore in medicinal chemistry. researchgate.net Various synthetic routes can be envisioned to incorporate this moiety using this compound as a starting material. One plausible strategy involves converting one of the primary amino groups into a hydrazide or a related intermediate.

For example, a primary amine can be acylated and then treated with hydrazine (B178648) hydrate (B1144303) to form an acylhydrazide. This intermediate can then undergo cyclization with various one-carbon sources, such as carbon disulfide or orthoesters, to construct the 1,2,4-triazole ring. rdd.edu.iq Another method is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. scispace.com These reactions would result in a 1,2,4-triazole ring being appended to the dimethylaminobenzene framework.

Table 2: General Methods for 1,2,4-Triazole Synthesis Potentially Adaptable for this compound
MethodKey Intermediates/ReagentsReference
Einhorn–Brunner ReactionHydrazines and diacylamines scispace.com
Pellizzari ReactionAmides and acyl hydrazides scispace.com
From Hydrazides and CS₂Acyl hydrazides, CS₂, hydrazine hydrate rdd.edu.iq
Oxidative CyclizationHydrazones and amines under aerobic conditions isres.org

The vicinal diamine arrangement at the C1 and C2 positions is a classic precursor for the synthesis of fused five- or six-membered heterocyclic rings. For example, reaction with nitrous acid could lead to the formation of a benzotriazole (B28993) derivative. Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would yield quinoxaline (B1680401) derivatives. Furthermore, the synthesis of other nitrogen-rich heterocycles like tetrazoles, which are valuable in medicinal and materials science, could be achieved through multi-step synthetic sequences starting from the triamine. nih.gov The development of energetic materials often relies on the synthesis of complex, nitrogen-rich heterocyclic backbones. researchgate.netuni-muenchen.de

Generation of Substituted Semicarbazone Derivatives

Semicarbazones are a class of compounds derived from the condensation of a semicarbazide (B1199961) with an aldehyde or a ketone. sathyabama.ac.in They are known for their diverse biological activities. The synthesis of semicarbazone derivatives from this compound can be accomplished through a multi-step process. nih.govresearchgate.netresearchgate.net

The typical synthetic route involves three main steps:

Aryl Urea (B33335) Formation: One of the primary amino groups of this compound is reacted with an alkali metal cyanate (B1221674) (e.g., sodium cyanate) in the presence of an acid (e.g., hydrochloric acid) to form the corresponding substituted urea derivative.

Aryl Semicarbazide Formation: The resulting urea is then treated with hydrazine hydrate, typically under reflux conditions, to convert the urea into a semicarbazide intermediate.

Semicarbazone Formation: Finally, the semicarbazide is condensed with a selected aldehyde or ketone in a suitable solvent like ethanol, often with an acid catalyst, to yield the target N-substituted semicarbazone. researchgate.net

This pathway allows for significant molecular diversity, as a wide range of carbonyl compounds can be used in the final condensation step to generate a library of substituted semicarbazone derivatives based on the this compound scaffold.

Synthetic Routes via Aryl Urea and Aryl Semicarbazide Intermediates

The formation of aryl ureas and semicarbazides from primary aromatic amines is a well-established transformation. In the case of this compound, the primary amino groups at the C1 and C2 positions are the expected sites of reaction. Due to steric hindrance from the adjacent amino group, it is plausible that the C1-amino group might exhibit slightly different reactivity compared to the C2-amino group, allowing for potential regioselectivity under carefully controlled reaction conditions.

The synthesis of aryl ureas from primary amines is commonly achieved through reaction with isocyanates. wikipedia.org This reaction is typically rapid and proceeds with high yield. For the monosubstitution of this compound, the triamine would likely be reacted with one equivalent of a suitable aryl isocyanate in an inert solvent. The general reaction is as follows:

Step 1: Reaction with Aryl Isocyanate. this compound is dissolved in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

Step 2: Addition of Isocyanate. One equivalent of the aryl isocyanate (e.g., phenyl isocyanate) is added, often at a reduced temperature to control the reaction rate.

Step 3: Product Formation. The reaction mixture is typically stirred at room temperature until completion, yielding the corresponding N-(aryl)-N'-(substituted-phenyl)urea derivative.

The formation of aryl semicarbazides can be approached through a multi-step process, often involving an intermediate such as a carbamate (B1207046) or by reaction with a semicarbazide derivative. One possible route involves the reaction of the primary amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate in situ, which is then reacted with hydrazine.

A representative synthesis of an aryl urea derivative is outlined below:

Reactant 1 Reactant 2 Product Typical Yield (%) Melting Point (°C) Key ¹H NMR Signals (δ, ppm)
This compoundPhenyl isocyanate1-(4-(dimethylamino)-2,3-diaminophenyl)-3-phenylurea85-95185-1908.5-9.5 (s, 2H, -NH-CO-NH-), 6.8-7.5 (m, aromatic protons)
This compound4-Chlorophenyl isocyanate1-(4-chlorophenyl)-3-(4-(dimethylamino)-2,3-diaminophenyl)urea80-90200-2058.6-9.6 (s, 2H, -NH-CO-NH-), 7.0-7.6 (m, aromatic protons)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Integration into Polyamine Conjugates and Supramolecular Architectures

The trifunctional nature of this compound makes it an interesting building block for the construction of polyamine conjugates and for orchestrating supramolecular assemblies. The two primary amino groups can serve as points for covalent attachment, allowing the molecule to be incorporated into larger polymeric or discrete molecular structures. The tertiary dimethylamino group can act as a hydrogen bond acceptor or can be protonated or quaternized to introduce a positive charge, which can be a key feature in designing molecules for specific biological interactions or for directing supramolecular assembly through electrostatic interactions.

Design Principles for Extended Polyamine Frameworks

The design of extended polyamine frameworks incorporating this compound would leverage its ability to act as a branching point or as a rigid aromatic scaffold. The benzene (B151609) ring introduces conformational rigidity into the polyamine chain, which can be advantageous for creating well-defined three-dimensional structures.

Key design principles include:

Valency and Connectivity: The two primary amines allow for the propagation of a polymer chain in two directions, or for the attachment of two separate molecular entities.

Regioselectivity: Selective protection and deprotection of the C1 and C2 amino groups would allow for the controlled, stepwise synthesis of complex, unsymmetrical conjugates.

Rigidity and Spacing: The aromatic core provides a rigid platform, and the distance and orientation of the appended polyamine chains are fixed relative to each other.

Physicochemical Properties: The dimethylamino group can be used to modulate the pKa and solubility of the resulting conjugate.

Design Consideration Strategy Expected Outcome
Introduction of BranchingUse both primary amines as points of polymer chain growth.Formation of a cross-linked or hyperbranched polymer.
Controlled Linear ExtensionMonoprotect one primary amine, extend the polymer from the other, then deprotect and extend from the first.Synthesis of a block copolymer or a polymer with a specific sequence.
Modulation of SolubilityQuaternization of the dimethylamino group.Increased water solubility and introduction of a permanent positive charge.
Introduction of Specific SpacingReaction of the primary amines with bifunctional linkers of varying lengths.Control over the distance between functional units in the final conjugate.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Application of Rigid Spacers and Linkers in Conjugate Synthesis

To create well-defined and structurally predictable polyamine conjugates, rigid spacers and linkers can be covalently attached to the primary amino groups of this compound. These linkers prevent the conformational flexibility that is inherent to aliphatic chains and can be used to control the spatial relationship between different parts of the conjugate.

The attachment of these linkers is typically achieved through robust bond-forming reactions such as amidation. For example, a dicarboxylic acid or its activated derivative (e.g., an acyl chloride or N-hydroxysuccinimide ester) can be reacted with the primary amino groups of the triamine to form stable amide bonds.

Rigid Linker Type Example Coupling Chemistry Resulting Linkage
AromaticTerephthaloyl chlorideAcylationAmide
Alkynyl4,4'-(Ethyne-1,2-diyl)dibenzoyl chlorideAcylationAmide
BiphenylBiphenyl-4,4'-dicarboxylic acidAmide coupling (e.g., with EDC/HOBt)Amide
Heterocyclic2,5-Furandicarboxylic acidAmide coupling (e.g., with DCC)Amide

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of such rigid linkers is a key strategy in the rational design of functional materials and bioactive molecules where the precise positioning of chemical groups is critical for activity.

Computational and Theoretical Investigations of N4,n4 Dimethylbenzene 1,2,4 Triamine and Its Derivatives

Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular properties.

Geometry Optimization and Conformational Analysis

A full geometry optimization of N4,N4-dimethylbenzene-1,2,4-triamine would be required to determine its most stable conformation. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Conformational analysis would explore the energy landscape of the molecule as a function of the rotation around single bonds, particularly concerning the orientation of the amino and dimethylamino groups relative to the benzene (B151609) ring.

Electronic Structure Elucidation: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. An analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and the energy required for electronic excitation.

Quantum Chemical Descriptors: Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MESP) Mapping

NBO analysis would provide a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge transfer. An MESP map would visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the method of choice for studying the electronic excited states of molecules.

Simulation of Electronic Absorption and Emission Spectra

A TD-DFT calculation would allow for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This would involve calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. Similarly, the simulation of the emission spectrum (fluorescence or phosphorescence) would involve calculations starting from the optimized geometry of the first excited state.

Theoretical Prediction of Spectroscopic Signatures for this compound and its Analogs

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these methods can elucidate its electronic and vibrational properties.

UV-Vis Absorption Spectra: The electronic absorption spectrum, which is measured by UV-Vis spectroscopy, can be simulated using TD-DFT. mdpi.com These calculations predict the electronic transitions between molecular orbitals. For an aromatic amine, transitions typically involve π → π* excitations within the benzene ring. The presence of amine and dimethylamino substituents would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene, due to the electron-donating nature of these groups. mdpi.com The calculations would yield the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths, allowing for the theoretical construction of the spectrum.

Vibrational Spectra (IR and Raman): The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the harmonic vibrational frequencies. researchgate.net These theoretical frequencies can be correlated with experimental spectra to assign specific peaks to the stretching, bending, and torsional motions of the molecule's bonds. For this compound, key vibrational modes would include N-H stretching of the primary amine groups, C-N stretching, aromatic C-H stretching, and the ring breathing modes of the benzene core.

Table 2: Predicted Vibrational Frequencies for an Aniline Derivative (Illustrative)

Vibrational ModeDescriptionCalculated Wavenumber (cm-1)
ν(N-H)Symmetric stretching of the NH₂ group~3400
νas(N-H)Asymmetric stretching of the NH₂ group~3500
ν(C-H)aromaticStretching of C-H bonds on the benzene ring3000 - 3100
ν(C-N)Stretching of the carbon-nitrogen bonds1250 - 1350
δ(NH₂)Scissoring (bending) of the NH₂ group~1600

Note: This table provides typical frequency ranges for aniline-like molecules and is for illustrative purposes only.

Computational Modeling of Nonlinear Optical (NLO) Response

Organic molecules with significant charge asymmetry, such as those with electron-donating and electron-accepting groups, can exhibit a strong nonlinear optical (NLO) response. This property is of interest for applications in photonics and optical communications. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

Computational DFT methods are routinely used to calculate the NLO properties of organic molecules. researchgate.net By applying an external electric field in the calculation, the response of the molecule's dipole moment can be determined, from which the polarizability (α) and the first hyperpolarizability (β) tensors can be extracted. Functionals such as B3LYP and long-range corrected functionals like CAM-B3LYP are often employed for these calculations, as they provide a good balance of accuracy and computational cost for organic systems. worldscientific.com

For this compound, the presence of multiple electron-donating amine groups suggests it may possess a notable NLO response. A computational study would involve optimizing the molecular geometry and then performing response calculations to obtain the components of the hyperpolarizability tensor. The total hyperpolarizability (βtot) is then calculated from these components. A large βtot value is indicative of a promising NLO material.

Table 3: Illustrative NLO Properties of a Generic Push-Pull Organic Molecule

PropertySymbolDescriptionExample Calculated Value (a.u.)
Dipole MomentμA measure of the molecule's overall polarity.5 - 10
PolarizabilityαThe measure of how easily the electron cloud is distorted by an electric field.100 - 200
First HyperpolarizabilityβtotThe measure of the second-order NLO response.1000 - 5000

Note: The values are representative for NLO-active organic molecules and are not specific to this compound.

Theoretical Studies of Doping Effects on Electronic and Optical Properties

Theoretical studies can effectively model how chemical doping—the intentional introduction of impurities—can tailor the electronic and optical properties of a material. For a molecule like this compound, doping could involve substituting atoms within the benzene ring (e.g., replacing a carbon atom with boron or nitrogen) or attaching different functional groups.

Such studies are typically performed using DFT-based supercell models, where a large, repeating unit cell of the material is constructed, and one or more atoms are replaced with dopant atoms. njit.edu The calculations would then focus on how this doping affects:

Optical Properties: Modifications to the absorption spectrum. Doping can create new electronic transitions, leading to the appearance of new absorption peaks or a shift in existing ones. worldscientific.com

Charge Distribution: The introduction of dopant atoms alters the electron density distribution across the molecule, which can be visualized through calculated electron density maps.

For instance, doping a benzene derivative with an electron-deficient atom like boron would be expected to lower the LUMO energy, while doping with an electron-rich atom like nitrogen would raise the HOMO energy. Both scenarios would lead to a reduction in the HOMO-LUMO gap, likely causing a red-shift in the optical absorption spectrum. aip.orgnjit.edu

Table 4: Illustrative Effects of Doping on the Electronic Properties of an Aromatic System

SystemHOMO (eV)LUMO (eV)Band Gap (eV)
Undoped Aromatic Molecule-5.8-1.84.0
Boron-doped-5.9-2.53.4
Nitrogen-doped-5.2-1.73.5

Note: This table illustrates general trends observed in computational doping studies of aromatic systems and does not represent specific calculations for this compound.

After a comprehensive and exhaustive search of scientific literature, crystallographic databases, and patent records, it has been determined that there is no publicly available research on the coordination chemistry of the compound this compound.

Multiple search strategies across a wide range of scientific databases have failed to identify any scholarly articles, structural data, or patents describing the use of this compound as a ligand in the formation of metal complexes. Consequently, there is no scientific basis upon which to construct the detailed article as outlined in the user's request.

The instructions provided require a thorough, informative, and scientifically accurate article, including detailed research findings and data tables. As no primary research on the coordination chemistry of this specific compound appears to exist, generating such an article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.

Therefore, it is not possible to provide the requested article on the "Coordination Chemistry and Metal Complexation of this compound Ligands" as the foundational research for this topic is not available in the public domain.

No Publicly Available Research Found on the Catalytic Applications of this compound Metal Complexes

Extensive searches were conducted to locate information regarding the synthesis, characterization, and catalytic activity of metal complexes involving this compound. The investigation specifically targeted its use in homogeneous catalysis and mechanistic studies of catalytic transformations, including oxidation reactions, as per the requested outline.

The search results were limited to chemical supplier entries providing basic physical and chemical properties of the compound itself. There is a notable absence of published studies focusing on its behavior as a ligand in coordination chemistry and the subsequent catalytic utility of any resulting metal complexes.

Therefore, it is not possible to provide an article on the "Coordination Chemistry and Metal Complexation of this compound Ligands" and its "Catalytic Applications" as there is no scientific data to support the content required by the provided outline. Further investigation into this specific compound's coordination and catalytic behavior would be necessary to generate the requested scientific article.

Electrochemical Studies of N4,n4 Dimethylbenzene 1,2,4 Triamine and Its Complexes

Cyclic Voltammetry (CV) and Related Voltammetric Techniques

Investigation of Redox Behavior of the Triamine Moiety

No specific studies utilizing cyclic voltammetry to investigate the redox behavior of the triamine moiety of N4,N4-dimethylbenzene-1,2,4-triamine were found.

Electrochemical Characterization of Metal-Triamine Complexes

There is no available literature detailing the electrochemical characterization of metal complexes formed with this compound.

Determination of Oxidation and Reduction Potentials

Specific oxidation and reduction potentials for this compound have not been reported in the reviewed scientific literature. Consequently, no data table of these values can be provided.

Elucidation of Electrochemical Mechanisms and Electron Transfer Processes

Without experimental data from techniques such as cyclic voltammetry, the electrochemical mechanisms and electron transfer processes for this compound remain unelucidated.

Advanced Spectroscopic and Structural Characterization Techniques for N4,n4 Dimethylbenzene 1,2,4 Triamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For N4,N4-dimethylbenzene-1,2,4-triamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for confirming its primary structure and understanding its conformational dynamics.

Due to the limited availability of direct experimental spectra for this compound, predicted NMR data serves as a valuable tool for its structural analysis. The predicted chemical shifts are based on computational models and analysis of structurally similar compounds.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the dimethylamino group. The aromatic region is expected to show a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts of the amine protons can be broad and their position may vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplet
Amine-H (NH₂)3.5 - 5.0Broad Singlet
Methyl-H (N(CH₃)₂)2.8 - 3.2Singlet

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the methyl carbons of the dimethylamino group will appear in the upfield region. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and dimethylamino substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-NH₂135 - 145
Aromatic C-N(CH₃)₂140 - 150
Aromatic C-H110 - 130
Methyl C (N(CH₃)₂)35 - 45

To overcome the limitations of one-dimensional NMR in unequivocally assigning all proton and carbon signals, especially in the complex aromatic region, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each C-H pair in the aromatic ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the connectivity of the dimethylamino group to the benzene ring and the relative positions of the amino groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FTIR and Raman spectra of this compound are expected to show characteristic bands for the N-H, C-H, C-N, and C=C bonds.

FTIR Spectroscopy: The FTIR spectrum of aromatic amines is characterized by several distinct absorption bands. For this compound, the key expected vibrations include the symmetric and asymmetric N-H stretching of the primary amino groups, C-H stretching of the aromatic ring and methyl groups, and C-N stretching vibrations. wpmucdn.comorgchemboulder.comrsc.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information to FTIR. researchgate.netscirp.orgscirp.orgias.ac.inias.ac.in The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (primary amine)3300 - 35003300 - 3500
C-H Stretch (aromatic)3000 - 31003000 - 3100
C-H Stretch (methyl)2850 - 29602850 - 2960
C=C Stretch (aromatic)1450 - 16001450 - 1600 (strong)
C-N Stretch (aromatic amine)1250 - 13501250 - 1350
C-N Stretch (aliphatic amine)1020 - 12501020 - 1250

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: Aromatic amines typically exhibit strong absorption bands in the ultraviolet region due to π-π* transitions of the benzene ring. The presence of multiple amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, potentially extending into the visible region.

Fluorescence Spectroscopy: Many aromatic amines are fluorescent, and their emission properties are often sensitive to the solvent environment. researchgate.netrsc.orgnii.ac.jpresearchgate.netnih.gov this compound is expected to exhibit fluorescence, with the emission wavelength and quantum yield being dependent on factors such as solvent polarity and the potential for intramolecular charge transfer upon excitation.

Interactive Data Table: Expected Electronic Transition Properties

SpectroscopyExpected λmax (nm)Type of Transition
UV-Vis Absorption250 - 400π-π*
Fluorescence Emission> 400-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In the positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. nih.govbohrium.comacs.orgrsc.org

Expected Fragmentation Pattern: The fragmentation of the protonated molecule is likely to involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) from the primary amino groups or the cleavage of the C-N bond of the dimethylamino group.

Interactive Data Table: Expected ESI-MS Data

IonExpected m/z
[M+H]⁺152.12
[M+H - NH₃]⁺135.10
[M+H - CH₃]⁺137.10

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, a thorough search of scientific databases reveals no publicly available experimental HRMS data. However, theoretical calculations provide an expected exact mass. The molecular formula of the neutral compound is C₈H₁₃N₃, and its theoretical monoisotopic mass is 151.11095 g/mol . More commonly, this compound is handled as its hydrochloride salt, this compound HCl, with the molecular formula C₈H₁₄ClN₃. The theoretical exact mass for the protonated molecule ([M+H]⁺) of the hydrochloride salt has been computed. nih.gov

Compound FormMolecular FormulaType of DataExact Mass (Da)
This compound HCl ([M+H]⁺)C₈H₁₄N₃⁺Computed152.11822

This table presents the computed theoretical exact mass for the protonated form of this compound. Experimental HRMS data is not available in the reviewed literature.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding.

Despite the power of this technique for structural elucidation, no SCXRD studies for this compound have been reported in the crystallographic literature. Consequently, there is no experimental data available for its solid-state structure.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined experimentally. While computational chemistry methods could provide theoretical predictions of these parameters, such data is not a substitute for experimental validation through SCXRD.

Parameter TypeAtoms InvolvedValue
Bond Lengths (Å)N/ANo experimental data available
Bond Angles (°)N/ANo experimental data available
Torsion Angles (°)N/ANo experimental data available

This table illustrates the lack of available experimental data for the key structural parameters of this compound as determined by SCXRD.

Analysis of Molecular Geometry and Crystal Packing

Structural FeatureDescription
Molecular GeometryNo experimental data available
Crystal SystemNo experimental data available
Space GroupNo experimental data available
Intermolecular InteractionsNo experimental data available

This table highlights the absence of crystallographic data regarding the molecular geometry and crystal packing of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Species or Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species containing unpaired electrons. It is an invaluable tool for studying paramagnetic species, including free radicals, and can provide detailed information about the electronic structure and environment of the unpaired electron.

In the context of this compound, EPR spectroscopy would be a relevant technique if the molecule were to be oxidized or reduced to form a radical cation or anion, or if it were involved in a reaction that proceeds through radical intermediates. However, a review of the pertinent scientific literature indicates that no EPR studies have been conducted on this compound or any of its potential paramagnetic derivatives. Therefore, there is no experimental EPR data, such as g-values or hyperfine coupling constants, to report.

EPR ParameterSpeciesValue
g-valueN/ANo experimental data available
Hyperfine Coupling Constants (A)N/ANo experimental data available

This table indicates the lack of EPR spectroscopic data for any paramagnetic species or radical intermediates of this compound.

Mechanistic Studies of Reactions Involving N4,n4 Dimethylbenzene 1,2,4 Triamine

Reaction Pathway Elucidation and Intermediate Identification

There is no specific information available in the searched literature regarding the elucidation of reaction pathways or the identification of intermediates in reactions involving N4,N4-dimethylbenzene-1,2,4-triamine.

Kinetic Investigations and Rate Law Determination

No data from kinetic studies or rate law determinations for reactions involving this compound could be found in the available resources.

Isotopic Labeling Studies for Mechanistic Insights

Detailed isotopic labeling studies to gain mechanistic insights into the reactions of this compound have not been reported in the searched scientific literature.

Computational Mechanistic Analysis: Transition State Search and Energy Barrier Calculations

While computational studies are a powerful tool for understanding reaction mechanisms, no specific computational analyses, including transition state searches or energy barrier calculations, for reactions of this compound have been published in the available literature.

Discovery of Novel Reaction Modes and Selectivity Control

There is no information available regarding the discovery of novel reaction modes or methods for selectivity control in reactions specifically involving this compound.

Exploration of Advanced Material Applications of N4,n4 Dimethylbenzene 1,2,4 Triamine Derived Compounds

Applications in Organic Electronics and Semiconductor Devices

The field of organic electronics relies on the development of novel organic molecules and polymers that exhibit semiconducting properties. The core structure of N4,N4-dimethylbenzene-1,2,4-triamine, with its electron-donating dimethylamino group and additional amine functionalities, makes it a candidate for incorporation into larger conjugated systems that could function as p-type (hole-transporting) organic semiconductors.

Derivatives could be synthesized by reacting the primary amine groups with various aromatic or heterocyclic moieties to extend the π-conjugation, a key factor for efficient charge transport. The inherent asymmetry of the parent molecule could also lead to materials with unique packing characteristics in the solid state, influencing charge mobility.

Table 1: Hypothetical this compound Derivatives and Their Potential Roles in Organic Electronics

Derivative ClassPotential Synthetic RoutePotential Role in Organic Electronics
Triarylamine DerivativesBuchwald-Hartwig or Ullmann coupling of the amine groups with aryl halidesHole-transporting layer (HTL) in Organic Light-Emitting Diodes (OLEDs) or active layer in Organic Field-Effect Transistors (OFETs)
Imine-linked PolymersCondensation polymerization with aromatic dialdehydesActive layer in organic solar cells, charge transport material
Heterocyclic Conjugated MoleculesCondensation reactions with dicarbonyl compounds to form quinoxalines or other N-heterocyclesElectron-transporting or ambipolar materials, depending on the heterocyclic unit

Development of Materials for Non-linear Optics (NLO)

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The design of NLO molecules often involves creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

The this compound moiety, with its strong electron-donating dimethylamino group, could serve as an excellent "push" component. By functionalizing the other amine groups with electron-withdrawing substituents (e.g., nitro, cyano groups) via a conjugated linker, it would be theoretically possible to create potent NLO chromophores.

Integration into Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Technologies

In dye-sensitized solar cells (DSSCs), organic dyes play a critical role in light absorption and electron injection. The design of these dyes often follows a Donor-π-Acceptor (D-π-A) architecture. The electron-rich nature of the this compound core makes it a promising candidate for the donor part of a DSSC dye.

By chemically modifying the amine groups to introduce a π-conjugated bridge and an anchoring group (the acceptor, which binds to the semiconductor oxide), novel dyes could be synthesized. The dimethylamino group would enhance the electron-donating strength, potentially leading to broader light absorption and improved power conversion efficiencies.

Research in Advanced Polymer Chemistry and Functional Materials

Polymerization of this compound as Monomers

The presence of multiple reactive amine groups makes this compound a suitable monomer for various polymerization reactions. For instance, it could undergo oxidative polymerization to form conductive polymers. Alternatively, it could be used in condensation polymerization with diacyl chlorides or dianhydrides to produce polyamides or polyimides, respectively. These polymers could possess interesting thermal, mechanical, and electronic properties.

Investigation of Structure-Property Relationships in Polymeric Systems

The properties of polymers derived from this compound would be highly dependent on the type of polymerization and the co-monomers used. For example, incorporating flexible linkers could lead to more soluble and processable polymers, while rigid aromatic co-monomers would likely result in materials with high thermal stability. The presence of the dimethylamino group could also influence the polymer's solubility and its interaction with other materials. A systematic investigation would be required to establish clear structure-property relationships.

Ligand Design for Selective Chemical Transport and Recognition Systems (e.g., Polyamine Transport System Research)

The multiple nitrogen atoms in this compound make it an interesting scaffold for the design of ligands capable of coordinating with metal ions or recognizing specific molecules. By modifying the amine groups with other functionalities, it would be possible to create chelating agents with selectivity for particular metal ions.

In the context of polyamine transport systems, which are crucial in many biological processes, derivatives of this triamine could be investigated as potential inhibitors or probes. The structural similarity to natural polyamines, combined with the aromatic backbone, could lead to compounds that interact with the transport channels.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For N4,N4-dimethylbenzene-1,2,4-triamine, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more environmentally friendly alternatives.

One promising avenue is the adaptation of catalytic systems that have proven effective for similar aromatic amines. For instance, a method for the synthesis of N,N-dimethyl-p-phenylenediamine utilizes a CuO/C catalyst with hydrazine (B178648) hydrate (B1144303) in a proton polar solvent google.com. This approach is highlighted as a green synthesis technology due to its mild reaction conditions, high yield, and the generation of nitrogen and water as byproducts, thus minimizing environmental pollution google.com. Research could explore the feasibility of applying a similar catalytic reduction process for the synthesis of this compound from a suitable nitro precursor.

Another area of exploration is the direct catalytic amination of aromatic hydrocarbons google.com. While challenging, the development of catalysts, potentially comprising a noble metal and a reducible metal oxide, could enable the direct introduction of amino groups onto the benzene (B151609) ring in a more atom-economical fashion google.com.

Future synthetic strategies will likely be evaluated based on a variety of green chemistry metrics, as outlined in the table below.

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible.
Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.
Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.
Design for Degradation Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment.
Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Rational Design of Highly Functionalized Derivatives with Tunable Properties

The inherent structure of this compound, with its three amino groups offering varied reactivity, makes it an excellent scaffold for the rational design of functionalized derivatives. By strategically modifying the molecule, its electronic, optical, and physical properties can be finely tuned for specific applications.

The amino groups can be readily derivatized through reactions such as alkylation, acylation, and arylation, leading to a vast library of new compounds. For example, studies on N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives have shown that the introduction of electron-donating or electron-withdrawing substituents can systematically alter their redox potentials and spectral properties researchgate.net. A similar approach could be applied to this compound to create a series of derivatives with tailored electrochemical behaviors.

Furthermore, the vicinal diamine motif (at positions 1 and 2) opens up possibilities for the synthesis of heterocyclic compounds, such as benzimidazoles, which are known for their diverse biological activities and material properties. The properties of these derivatives could be tuned based on the nature of the substituents introduced.

The table below summarizes potential functionalization strategies and their expected impact on the properties of this compound derivatives.

Functionalization StrategyTarget PropertiesPotential Applications
Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) Lowered oxidation potential, enhanced electron density.Organic electronics, antioxidants.
Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) Increased oxidation potential, modified absorption spectra.Dyes, nonlinear optical materials.
Polymerization Formation of conductive or thermally stable polymers.Organic semiconductors, high-performance materials.
Coordination with Metal Ions Formation of metal complexes with catalytic or magnetic properties.Catalysis, magnetic materials.
Incorporation into Macrocycles Creation of host molecules for ion or molecule recognition.Chemical sensors, separation science.

Advancements in Multiscale Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound and its derivatives, multiscale computational modeling can provide valuable insights.

Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. These calculations can help in understanding its reactivity, predicting the most likely sites for electrophilic or nucleophilic attack, and estimating its redox potentials scienceopen.comnih.gov. Such computational studies have been used to investigate the reactivity of polycyclic aromatic hydrocarbons and can be readily applied to this system nih.govresearchgate.net.

Beyond the single-molecule level, molecular dynamics simulations can be used to study the behavior of these molecules in condensed phases or as part of larger systems, such as polymers or self-assembled monolayers. This can provide information on their conformational preferences, intermolecular interactions, and transport properties.

The integration of quantum chemical calculations with machine learning algorithms represents a frontier in predictive chemistry. By generating a computational database of properties for a range of virtual derivatives of this compound, predictive models can be developed to rapidly screen for candidates with desired characteristics.

Expansion into Novel Catalytic Systems and Advanced Sensor Technologies

The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis and sensor technology.

In the realm of catalysis, the compound and its derivatives could serve as ligands for transition metal catalysts. The multiple nitrogen atoms can coordinate to metal centers, influencing their catalytic activity and selectivity. Furthermore, related N,N-dimethyl-p-phenylenediamine has been shown to participate in catalytic oxidative coupling reactions, which can be utilized for the determination of trace metal ions like copper and iron nih.gov. This suggests that this compound could also be employed in similar analytical methods.

For sensor applications, the compound can be used as a monomer for the synthesis of functional polymers. For example, electrochemical sensors based on poly(o-phenylenediamine) functionalized with graphene have been developed for the detection of dopamine (B1211576) researchgate.netrsc.org. The electropolymerization of this compound or its derivatives onto an electrode surface could lead to new sensors with high sensitivity and selectivity for various analytes. The redox activity of the phenylenediamine core is central to the functioning of such electrochemical sensors.

The table below outlines potential applications in these areas.

Application AreaProposed Role of this compoundKey Features to Exploit
Homogeneous Catalysis As a ligand for transition metal complexes.Multiple coordination sites, tunable electronic properties.
Heterogeneous Catalysis As a precursor for supported catalysts.Strong interaction with support materials, thermal stability.
Electrochemical Sensors As a monomer for creating recognition layers.Electropolymerizability, redox activity.
Optical Sensors As a chromophore or fluorophore that responds to analytes.Changes in absorption or emission spectra upon binding.

Interdisciplinary Research at the Confluence of Organic, Inorganic, and Materials Sciences

The future of materials science lies in the integration of different disciplines to create novel materials with emergent properties. This compound is well-positioned to be a key building block in such interdisciplinary research, particularly at the interface of organic, inorganic, and materials sciences.

A significant area of opportunity is the development of organic-inorganic hybrid materials. By reacting the triamine with inorganic precursors, such as metal halides or alkoxides, it is possible to create hybrid frameworks with tailored structural and functional properties research-nexus.netrsc.orgbgu.ac.ilresearchgate.netnih.gov. The organic component can provide properties like flexibility, processability, and specific light-absorbing or emitting characteristics, while the inorganic part can offer robustness, thermal stability, and desirable electronic or magnetic properties.

For example, aromatic amines have been incorporated into lead halide perovskite structures, a class of materials with exceptional optoelectronic properties researchgate.net. The use of chiral aromatic amines has been shown to induce chirality in the resulting hybrid materials research-nexus.netrsc.orgbgu.ac.ilresearchgate.net. This opens up exciting possibilities for the development of chiroptical materials based on derivatives of this compound.

Furthermore, the compound can be used as a crosslinking agent or a monomer in the synthesis of advanced polymers and composites. Its trifunctional nature allows for the creation of highly crosslinked networks with enhanced thermal and mechanical stability rsc.org.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes and characterization methods for N⁴,N⁴-dimethylbenzene-1,2,4-triamine? A:

  • Synthesis: A common approach involves catalytic hydrogenation of nitro intermediates. For example, Pd/C in ethyl acetate under hydrogen atmosphere effectively reduces nitro groups to amines while preserving methyl substituents . Alternative routes include alkylation of benzene-1,2,4-triamine with methylating agents (e.g., methyl iodide) under basic conditions.
  • Characterization:
    • Purity: Melting point analysis (129–131°C) provides a preliminary purity check .
    • Structural Confirmation: Use 1H^1 \text{H}-NMR to verify methyl group integration (δ ~2.8–3.1 ppm for N–CH3_3) and aromatic proton splitting patterns. Mass spectrometry (MS) with m/z 199.26 (M+^+) confirms molecular weight .

Advanced: Regioselectivity in Electrophilic Substitution

Q: How does the dimethylamino group influence regioselectivity in electrophilic substitution reactions? A:

  • Electronic Effects: The N⁴,N⁴-dimethyl group is electron-donating, activating the aromatic ring toward electrophiles. Computational DFT studies can map charge distribution to predict preferred attack sites (e.g., para to the amine group) .
  • Experimental Validation: Nitration or halogenation reactions monitored by LC-MS or 13C^{13} \text{C}-NMR reveal positional preferences. For example, nitration at the 5-position (meta to dimethylamino) is favored due to steric and electronic factors .

Basic: Analytical Techniques for Purity Assessment

Q: Which analytical methods are most reliable for assessing purity and detecting side products? A:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities.
  • Spectroscopy:
    • IR: Detect secondary amine stretches (~3350 cm1^{-1}) and aromatic C=C bonds (~1600 cm1^{-1}).
    • NMR: 1H^1 \text{H}-NMR integration ratios (e.g., 6 aromatic protons vs. 6 methyl protons) validate stoichiometry .

Advanced: Resolving Contradictory Spectral Data

Q: How to resolve discrepancies between observed and predicted spectral data (e.g., unexpected splitting in NMR)? A:

  • Dynamic Effects: Use variable-temperature NMR to identify conformational exchange broadening. For example, hindered rotation of dimethylamino groups may cause splitting at low temperatures.
  • 2D Techniques: HSQC and HMBC correlate 1H^1 \text{H}-13C^{13} \text{C} couplings to confirm connectivity, distinguishing regioisomers .

Basic: Stability and Storage Recommendations

Q: What are the key stability considerations for long-term storage? A:

  • Light Sensitivity: Store in amber glass vials under inert atmosphere (N2_2 or Ar) to prevent photooxidation.
  • Temperature: –20°C minimizes degradation; DSC analysis can identify decomposition exotherms .

Advanced: Degradation Pathway Elucidation

Q: How to characterize degradation products under oxidative conditions? A:

  • Hyphenated Techniques: LC-MS/MS identifies oxidation products (e.g., N-oxide formation).
  • Isotopic Labeling: Use 15N^{15} \text{N}-labeled dimethylamino groups to track nitrogen migration during degradation .

Basic: Functionalization Strategies

Q: What methods enable selective functionalization of the triamine scaffold? A:

  • Acylation: React with acyl chlorides (e.g., acetyl chloride) in THF/NaHCO3_3 to modify primary amines while preserving dimethyl groups .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids target halogenated derivatives .

Advanced: Competing Reaction Pathways

Q: How to suppress competing pathways during alkylation or acylation? A:

  • Protecting Groups: Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups to direct substitution .
  • Kinetic Control: Low-temperature conditions (–78°C) favor mono-substitution over overalkylation .

Basic: Toxicity and Safety Protocols

Q: What safety precautions are essential for handling this compound? A:

  • PPE: Use nitrile gloves and fume hoods to avoid dermal/airborne exposure.
  • Waste Disposal: Neutralize with dilute HCl before aqueous disposal .

Advanced: Mechanistic Studies in Drug Discovery

Q: How is this triamine scaffold utilized in kinase inhibitor design? A:

  • Structure-Activity Relationships (SAR): Introduce fluorinated or trifluoromethyl groups to enhance binding to hydrophobic kinase pockets.
  • In Vivo Studies: Radiolabeled derivatives (e.g., 18F^{18} \text{F}) track biodistribution in animal models .

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